(5Z)-7-Oxozeaenol: A Technical Guide to its Discovery, Natural Origin, and Mechanism of Action
(5Z)-7-Oxozeaenol: A Technical Guide to its Discovery, Natural Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural product (5Z)-7-Oxozeaenol, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). This document covers its discovery, fungal origins, biosynthetic pathway, mechanism of action, and key experimental methodologies.
Introduction
(5Z)-7-Oxozeaenol is a resorcylic acid lactone (RAL) that has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1][2] First isolated in 1978 from an unidentified fungal species, it has since been identified as a secondary metabolite produced by various fungi, including Curvularia sp. and a notable producer, the filamentous fungus MSX 63935.[2][3] As a highly selective, irreversible inhibitor of TAK1, (5Z)-7-Oxozeaenol serves as a critical tool for studying inflammatory signaling pathways and as a lead compound for the development of novel therapeutics.[4][5]
Note on Isomers: The vast majority of scientific literature focuses on the (5Z) isomer of 7-Oxozeaenol due to its significant biological activity. Information regarding the (5E) isomer is scarce, and therefore this guide will focus on the well-characterized (5Z)-7-Oxozeaenol.
Discovery and Natural Origin
(5Z)-7-Oxozeaenol, also known by its synonyms FR148083, L-783,279, and LL-Z 1640-2, was first reported in 1978.[2][3] It is a natural product of fungal origin.[5] One identified producer is the fungus Curvularia sp., from which it has been isolated.[3] A particularly prolific producer is the filamentous fungus designated MSX 63935.[6]
Biosynthesis of (5Z)-7-Oxozeaenol
The biosynthesis of (5Z)-7-Oxozeaenol is characteristic of resorcylic acid lactones, which are a major class of polyketides produced by fungi.[7] The core structure is assembled through the collaborative action of two iterative Type I polyketide synthases (PKSs): a highly reducing polyketide synthase (hrPKS) and a non-reducing polyketide synthase (nrPKS).[6][8]
The hrPKS is responsible for synthesizing a polyketide chain, which is then transferred to the nrPKS for further chain extension and subsequent cyclization to form the characteristic resorcylic acid lactone macrocycle.[6] This dual PKS system is a common strategy in fungi for the biosynthesis of complex polyketides.[8]
Mechanism of Action
(5Z)-7-Oxozeaenol is a potent and selective irreversible inhibitor of TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[4][5] It acts as an ATP-competitive inhibitor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of TAK1.[2][4] This irreversible binding inhibits both the kinase and the intrinsic ATPase activity of TAK1.[4]
TAK1 is a critical node in the signaling pathways of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).[5] By inhibiting TAK1, (5Z)-7-Oxozeaenol effectively blocks the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) pathway and the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[9] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2).[5]
Quantitative Data
The inhibitory activity of (5Z)-7-Oxozeaenol against various kinases has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (nM) | Reference(s) |
| TAK1 | 8.1 | [3] |
| TAK1 | 8 | [5] |
| MEK1 | 411 | [3] |
| MEKK1 | 268 | [3] |
| ASK1 | >300 | [3] |
| IKKβ | >300 | [3] |
| VEGF-R2 | 52 | [4] |
| VEGF-R3 | 110 | [4] |
| FLT3 | 170 | [4] |
| PDGFR-β | 340 | [4] |
| B-RAF VE | 6300 | [4] |
| SRC | 6600 | [4] |
Table 1: Inhibitory Activity of (5Z)-7-Oxozeaenol Against Various Kinases
| Cellular Process | IC50 (nM) | Cell Line | Reference(s) |
| NF-κB Activation | 83 | HEK293 | [5] |
Table 2: Inhibitory Activity of (5Z)-7-Oxozeaenol on NF-κB Activation
Experimental Protocols
This section provides an overview of the methodologies used for the isolation, purification, and biological characterization of (5Z)-7-Oxozeaenol.
Isolation and Purification of (5Z)-7-Oxozeaenol from Fungal Culture
The following is a representative protocol for the isolation and purification of (5Z)-7-Oxozeaenol from a fungal culture, such as Curvularia sp.
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Culturing: The producing fungal strain is cultured in a suitable solid or liquid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or culture medium are extracted with an organic solvent, such as ethyl acetate or methanol.
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Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) to separate the components into fractions of varying polarity.
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Purification: The fraction containing (5Z)-7-Oxozeaenol is further purified using high-performance liquid chromatography (HPLC), typically on an octadecyl-silica (ODS) column with a methanol/water gradient.[7]
In Vitro TAK1 Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of (5Z)-7-Oxozeaenol on TAK1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant TAK1/TAB1 complex, a suitable substrate (e.g., MKK6 or myelin basic protein), and assay buffer.
-
Inhibitor Addition: (5Z)-7-Oxozeaenol is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20-30 minutes).
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Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the reaction products by SDS-PAGE and detecting the radiolabeled phosphate incorporation using autoradiography or by using a luminescence-based assay that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[10][11]
Western Blot Analysis of TAK1 Signaling Pathway
This protocol describes the use of Western blotting to assess the effect of (5Z)-7-Oxozeaenol on the phosphorylation of downstream targets in the TAK1 signaling pathway.
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Cell Culture and Treatment: A suitable cell line (e.g., HEK293, HeLa, or macrophages) is cultured and treated with a pro-inflammatory stimulus (e.g., IL-1 or TNF-α) in the presence or absence of (5Z)-7-Oxozeaenol for a specified time.
-
Cell Lysis: The cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TAK1, IKK, p38, JNK, and NF-κB p65.
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Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: TAK1 Signaling Pathway and Inhibition by (5Z)-7-Oxozeaenol.
Experimental Workflows
Caption: General Workflow for the Isolation of (5Z)-7-Oxozeaenol.
Caption: Workflow for an In Vitro TAK1 Kinase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, semisynthesis, covalent docking and transforming growth factor beta-activated kinase 1 (TAK1)-inhibitory activities of (5Z)-7-oxozeaenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A resorcylic acid lactone, 5Z-7-oxozeaenol, prevents inflammation by inhibiting the catalytic activity of TAK1 MAPK kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of Resorcylic Acid Lactones by Cooperation of Fungal Iterative Polyketide Synthases Involved in Hypothemycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta resorcylic acid lactones (RALs) from fungi: chemistry, biology, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
